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Compound of Interest

3-(3-Bromo-4-
Compound Name:
fluorophenoxy)azetidine

Cat. No.: B7974815

Get Quote

\ J

Content Type: Technical Characterization Guide Subject: 3-(3-Bromo-4-
fluorophenoxy)azetidine (Free Base & HCI Salt) CAS (Analogous): 1203798-80-4
(Fluorophenyl analog reference)

Core Directive: Structural Identity & Significance

This compound features an azetidine ring—a four-membered nitrogen heterocycle—linked via
an ether bond to a di-halogenated phenyl ring. The 3-bromo-4-fluorophenoxy moiety serves as
a dual-purpose handle: the fluorine atom blocks metabolic oxidation at the para-position, while
the bromine atom allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Structure Analysis[1][2][3]

» Azetidine Core: High ring strain (~26 kcal/mol) results in distinct NMR splitting patterns and
puckering effects.

o Ether Linkage (C-O-C): Deshields the C3-proton of the azetidine, shifting it significantly
downfield.
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e Halogenation Pattern: The 3-Br, 4-F substitution creates a unique isotopic signature in Mass
Spectrometry and specific coupling constants in

H NMR (

)

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities
(e.g., triphenylphosphine oxide from Mitsunobu conditions) often contaminate the crude
product.

Synthesis Workflow (Graphviz)

N-Boc-3-hydroxyazetidine

Mitsunobu Coupling > Intermediate: Deprotection Target:
(DIAD, PPh3) N-Boc-3-(3-Br-4-F-phenoxy)azetidine (TFA or HCI) 3-(3-Bromo-4-fluorophenoxy)azetidine

—v

3-Bromo-4-fluorophenol

Click to download full resolution via product page

Figure 1: Standard synthetic route via Mitsunobu coupling followed by acid-mediated
deprotection.

Spectroscopic Characterization Data
A. Nuclear Magnetic Resonance ( H NMR)

Solvent; DMSO-

(Preferred for HCI salts to prevent exchange of amine protons). Frequency: 400 MHz.[1]

The spectrum is dominated by the deshielding effect of the oxygen on the azetidine C3 position
and the asymmetric substitution of the aromatic ring.
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Shift ( Coupling (
Position Multiplicity Integral Assignment
» PpmM) , HZ)
Azetidinium
NH 9.20 - 9.40 br s 2H NH
(Salt form)
Aromatic
Ar-H2 7.35 dd 1H (Ortho to
Br/O)
Aromatic
Ar-H5 7.38 t (approx) 1H
(Ortho to F)
Aromatic
Ar-H6 6.95 ddd 1H
(Ortho to O)
Azetidine
Az-H3 5.05-5.15 m (tt) 1H Methine (O-
CH)
Azetidine CH
Az-H2/4 4.40-4.50 m 2H
(Face A)
Azetidine CH
Az-H2/4 3.95-4.05 m 2H
(Face B)

Key Diagnostic Signals:

e The "Butterfly" Pattern: The azetidine protons (H2/H4) often appear as two distinct multiplets
due to ring puckering and the electron-withdrawing effect of the protonated amine.

e Aromatic Fingerprint: The H5 proton appears as a pseudo-triplet due to overlapping coupling
with the Fluorine (

) and the adjacent H6 proton.
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B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-

Shift (
Carbon Type Assignment Note
» PpmM)
Doublet (
C-F (An) ~154.0 C-4 (Aromatic)
Hz)
) Deshielded by
C-O (Ar) ~153.5 C-1 (Aromatic)
Oxygen
C-H (Ar) ~118.0 C-6 (Aromatic)
Doublet (
C-H (Ar) ~117.5 C-5 (Aromatic)
Hz)
C-H (Ar) ~115.0 C-2 (Aromatic)
C-Br (Ar) ~109.0 C-3 (Aromatic) Shielded by Bromine
C-0 (A2) ~68.5 C-3 (Azetidine) Methine
C-N (Az) ~50.5 C-2, C-4 (Azetidine) Methylene

C. Mass Spectrometry (LC-MS)

lonization: Electrospray lonization (ESI+).

e Molecular Formula: C

H

BrENO

e Exact Mass: 244.98

e Observed lons:
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o [M+H]
: 246.0/ 248.0 (1:1 ratio)

o Pattern: The presence of one Bromine atom creates a distinct 1:1 doublet separated by 2
mass units (

Br and

Br).

Experimental Protocols

Protocol 1: Sample Preparation for NMR
e Solvent Choice: Use DMSO-

for HCI or TFA salts to ensure solubility and sharpen exchangeable proton signals. Use CDCI
only for the free base.

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts
(e.g., NaCl) from the neutralization step.

Protocol 2: Purity Assessment (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm). Mobile
Phase:

e A: Water + 0.1% Formic Acid

e B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 10 minutes. Detection: UV
at 254 nm (Aromatic absorption) and 210 nm (Amide/Amine backbone).

Quality Control Logic (Graphviz)

This diagram illustrates the decision logic for validating the synthesized compound.
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Isolated Solid

LC-MS Analysis
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Figure 2: Step-by-step Quality Control decision matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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